molecular formula C19H17N3O2 B12946672 N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-99-8

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12946672
CAS No.: 62366-99-8
M. Wt: 319.4 g/mol
InChI Key: RHJAOVWYISTKDI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide (CAS 62366-99-8) is an organic compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 g/mol. This benzamide derivative is of significant interest in medicinal chemistry and anticancer research, particularly due to its structural features incorporating an imidazole ring. The imidazole moiety is an electron-rich heterocycle known to assist in binding diverse biological receptors and is a key structural feature in various clinically used anticancer drugs . Research into analogous imidazole-based N-phenylbenzamide derivatives has demonstrated promising cytotoxic activity against selected human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range . These related compounds have shown a higher affinity toward target receptor proteins like ABL1 kinase in computational studies, forming stable complexes in molecular dynamic simulations, which suggests a potential mechanism of action involving kinase inhibition . Furthermore, such derivatives have been evaluated for their drug-like properties, including ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, reinforcing their potential for further development as anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

62366-99-8

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C19H17N3O2/c1-12-7-8-14(11-13(12)2)22-19(24)16-6-4-3-5-15(16)17(23)18-20-9-10-21-18/h3-11H,1-2H3,(H,20,21)(H,22,24)

InChI Key

RHJAOVWYISTKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3)C

Origin of Product

United States

Preparation Methods

Activation of the Carboxylic Acid

Two main activation methods are relevant:

Activation Method Reagents/Conditions Notes
Acyl chloride formation Thionyl chloride (SOCl₂) or oxalyl chloride Converts carboxylic acid to acyl chloride; widely used for amide synthesis.
Carbonyl diimidazole formation Reaction of imidazole with bis(trichloromethyl) carbonate Produces N,N'-carbonyl diimidazole, a reactive intermediate for acylation.
  • Acyl chloride method: The carboxylic acid is treated with thionyl chloride under reflux or room temperature to form the corresponding acyl chloride. This intermediate is highly reactive and can be directly used in the next step without isolation.

  • Carbonyl diimidazole method: Imidazole reacts with bis(trichloromethyl) carbonate in anhydrous conditions to form N,N'-carbonyl diimidazole, which can then react with the carboxylic acid to form an activated intermediate. This method avoids the use of hazardous phosgene gas and is safer and more economical.

Amide Bond Formation

The activated intermediate (acyl chloride or carbonyl diimidazole derivative) is reacted with 3,4-dimethylphenylamine under controlled conditions:

Reaction Parameters Typical Conditions Outcome/Notes
Solvent Tetrahydrofuran (THF), dichloromethane, or acetonitrile Aprotic solvents preferred for solubility and reaction control.
Base Triethylamine or other organic bases Neutralizes HCl formed during amide bond formation, improving yield and purity.
Temperature Room temperature to mild heating Mild conditions prevent decomposition of sensitive groups such as imidazole.
Reaction time Several hours (e.g., 15 h) Ensures complete conversion; monitored by TLC or other analytical methods.

The amine nucleophilically attacks the activated carbonyl carbon, forming the amide bond and releasing the leaving group (chloride or imidazole). The product is then isolated by filtration, washing, and recrystallization.

Alternative Catalytic Methods for Imidazole-Containing Amides

Recent advances include base-catalyzed intramolecular cyclizations and hydroamidation reactions to form imidazole-containing amides:

  • Use of strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the formation of imidazol-2-one rings via intramolecular cyclization of propargylic ureas.

  • These methods provide rapid and efficient synthesis of imidazole derivatives under mild conditions, with low activation barriers (~12.5 kcal/mol), and can be adapted for related amide compounds.

Representative Synthetic Procedure (Hypothetical)

Step Reagents and Conditions Description
1 Dissolve 2-(1H-imidazole-2-carbonyl)benzoic acid (1 equiv) in dry THF; add thionyl chloride (1.2 equiv) Formation of acyl chloride intermediate; stir at room temperature for 2-3 hours.
2 Remove excess thionyl chloride under reduced pressure; dissolve residue in dry THF Preparation for amide coupling step.
3 Add 3,4-dimethylphenylamine (1.1 equiv) and triethylamine (1.2 equiv) to the acyl chloride solution Amide bond formation; stir at room temperature for 12-15 hours.
4 Quench reaction with water; extract product with ethyl acetate; wash organic layer with brine Workup to remove impurities and byproducts.
5 Dry organic layer over anhydrous sodium sulfate; evaporate solvent; recrystallize product from acetonitrile Purification to obtain pure this compound.

Analytical and Research Findings on Preparation

  • Spectroscopic Characterization: The synthesized compound is typically characterized by IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic and imidazole protons), and ¹³C NMR (carbonyl and aromatic carbons).

  • Yield and Purity: Using acyl chloride activation and triethylamine base, yields typically range from 70% to 90%, depending on reaction scale and purification.

  • Computational Studies: Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level can be used to optimize geometry and predict reactivity sites, confirming the electrophilic carbonyl carbon and nucleophilic amine sites.

  • Safety and Environmental Notes: The use of thionyl chloride requires careful handling due to its corrosive and toxic nature. Alternative activation methods such as carbonyl diimidazole formation avoid hazardous reagents and improve safety.

Summary Table of Preparation Methods

Method Activation Agent Amine Source Solvent(s) Base Reaction Time Yield (%) Notes
Acyl chloride method Thionyl chloride (SOCl₂) 3,4-Dimethylphenylamine THF, DCM Triethylamine 12–15 h 70–90 Widely used; requires careful handling
Carbonyl diimidazole method Bis(trichloromethyl) carbonate + imidazole 3,4-Dimethylphenylamine DCM, acetonitrile Triethylamine or none Variable Moderate Safer alternative; avoids phosgene
Base-catalyzed cyclization N/A (intramolecular) Propargylic amine precursors Acetonitrile BEMP (5 mol %) Minutes High Rapid, mild conditions; for imidazole rings

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Catalysts/Solvents Reference
Acidic (HCl, 80°C)2-(1H-imidazole-2-carbonyl)benzoic acid + 3,4-dimethylanilineH2O/EtOH (1:1)
Basic (NaOH, reflux)Sodium 2-(1H-imidazole-2-carbonyl)benzoate + 3,4-dimethylphenylamineAqueous ethanol

Mechanism :

  • Acidic: Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic: Hydroxide ion deprotonates water, enhancing nucleophilicity for amide cleavage.

Imidazole Ring Functionalization

The imidazole moiety participates in electrophilic substitution and coordination reactions.

Alkylation/Acylation

Reagents Position Modified Products Conditions Reference
Methyl iodideN1 of imidazoleN-methylimidazole derivativeK2CO3, DMF, 60°C
Acetyl chlorideN3 of imidazoleN-acetylimidazole derivativePyridine, RT

Key Finding :

  • Alkylation at N1 is favored due to steric accessibility, while acylation occurs at N3 under mild conditions.

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals (e.g., Rh, Pd), enabling catalytic C–H activation:

text
Rh(III)-catalyzed oxidative C–H acylation with aldehydes → Intramolecular cyclization to isoindolinones[2]

Example :

  • Reaction with benzaldehyde forms a hydroxyisoindolinone derivative (yield: 72%) .

Demethylation of 3,4-Dimethylphenyl Group

The electron-donating methyl groups on the phenyl ring can be removed under strong Lewis acid conditions.

Reagent Products Yield Conditions Reference
BBr3 (1.5 eq.)Monophenol derivative72%CH2Cl2, 2 hr, RT
BBr3 (6.5 eq.)Diphenol derivative64%CH2Cl2, 3 hr, RT

Mechanism :

  • BBr3 abstracts methyl groups via sequential protonation and bromide displacement .

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo regioselective substitution depending on directing groups.

Reaction Position Reagents Products Reference
NitrationPara to amideHNO3/H2SO4Nitrobenzamide derivative
Halogenation (Cl)Ortho to imidazoleCl2, FeCl3Chlorinated analog

Note :

  • The amide group directs electrophiles to the para position, while the imidazole ring favors ortho substitution .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic positions (e.g., nitro-substituted derivatives) undergo SNAr:

Reagent Position Products Conditions Reference
PiperazinePara to nitroPiperazine-linked benzamideDMF, 100°C, 12 hr

Key Insight :

  • Activity correlates with leaving group ability (I > Br > Cl) .

Cross-Coupling Reactions

Palladium or rhodium catalysts enable C–C bond formation:

Reaction Type Catalyst Substrates Products Yield Reference
Suzuki-MiyauraPd(PPh3)4Arylboronic acidsBiaryl derivatives55–78%
HeckPd(OAc)2StyrenesAlkenylated analogs62%

Optimized Conditions :

  • Ligand-free Pd systems in DMF at 80°C .

Reduction Reactions

The carbonyl group is selectively reduced while preserving the imidazole ring:

Reagent Products Conditions Reference
LiAlH4Secondary alcohol derivativeTHF, 0°C → RT
BH3·THFNo reaction (amide stability)THF, reflux

Scientific Research Applications

Synthetic Methodologies

The synthesis of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide can be achieved through several chemical reactions involving amide formation and the introduction of imidazole rings. Typical synthetic routes include:

  • Condensation Reactions : The compound can be synthesized via condensation between 3,4-dimethylbenzoic acid derivatives and imidazole-2-carboxylic acid derivatives.
  • Coupling Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond under mild conditions.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialImidazole derivativesInhibition of bacterial growth
AnticancerVarious imidazole analogsInduction of apoptosis in cancer cells
AntifungalRelated benzimidazolesEffective against fungal strains

Case Study: Anticancer Activity

A study investigating the anticancer activity of imidazole-containing compounds highlighted that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. While direct testing on this compound is needed, the promising results from similar compounds suggest potential for further exploration .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key Structural Features and Substituent Effects

The target compound’s structure combines a benzamide backbone with two distinct functional groups:

  • 3,4-Dimethylphenyl group : Enhances lipophilicity and steric bulk compared to methoxy or hydroxyl substituents in other benzamides (e.g., and ).
NMR and Spectroscopic Data

Comparisons with analogs from and reveal trends in NH chemical shifts and carbonyl environments:

Compound Name NH Chemical Shift (¹H NMR, ppm) Carbonyl ¹³C NMR (ppm) Melting Point (°C)
Target Compound Not Reported Not Reported Not Reported
(E)-N-(2-(3,4-Dimethoxystyryl)phenyl)benzamide (6n) 8.03 166.0 169–171
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 6.20 (amide NH) 167.5 90
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not Reported 168.2 (amide carbonyl) Not Reported
  • The target’s imidazole-2-carbonyl group may downshift the benzamide carbonyl ¹³C NMR signal compared to non-imidazole analogs (e.g., 166.0–174.5 ppm in ).
  • The absence of electron-withdrawing groups (e.g., methoxy) on the phenyl ring may result in a higher NH chemical shift (~8.0–8.5 ppm) compared to Rip-B (6.20 ppm) .
Imidazole-Containing Analogs

Imidazole rings are critical in bioactive compounds, as seen in:

  • Antiprotozoal Agents () : VFV and VNF feature imidazole/triazole rings that inhibit CYP51 enzymes. The target’s imidazole-2-carbonyl group may similarly interact with heme-containing enzymes .
  • Antimicrobial Benzimidazoles (): Derivatives like W1 (benzimidazole-thioacetamido-benzamide) show activity against pathogens.
Pesticidal Benzamides ()

Compounds like metalaxyl (a fungicidal benzamide) highlight the role of substituents in bioactivity. The target’s 3,4-dimethylphenyl group may reduce pesticidal efficacy compared to methoxy or chloro substituents but improve pharmacokinetic properties for therapeutic use .

Physicochemical and Crystallographic Insights

  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for structural confirmation. The target’s imidazole group may facilitate crystal packing via hydrogen bonds, as seen in ’s N,O-bidentate directing group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide coupling between imidazole-2-carboxylic acid derivatives and substituted benzamides. For example, similar benzamide derivatives (e.g., phenoxymethylbenzoimidazole-triazole hybrids) were synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF/water under reflux, followed by purification via column chromatography . Reaction optimization should focus on solvent choice (e.g., DMF, THF), catalysts (e.g., EDCI/HOBt for coupling), and temperature control to minimize side products.

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) improves resolution. Structure solution and refinement employ SHELX programs (SHELXD for phase determination, SHELXL for refinement), with validation via ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration . Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and hydrogen bonding analysis.

Q. What spectroscopic techniques confirm the compound’s purity and structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR (e.g., 400 MHz in DMSO-d₆) to verify substituent positions and imidazole proton coupling patterns.
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O, imidazole C=O).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Match experimental vs. calculated C, H, N percentages (±0.3%) .

Q. What are the known biological activities of this compound?

  • Key Findings : Structural analogs (e.g., N-(dimethylphenyl)hydrazinecarbothioamides) exhibit potent antioxidant activity (IC₅₀ < 10 µM in DPPH assays) and anticancer effects against MCF-7 breast cancer cells (IC₅₀ = 0.8–5 µM) via inhibition of proliferation pathways . The imidazole moiety may enhance metal chelation or target kinase domains.

Advanced Research Questions

Q. How does N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide interact with molecular targets in cancer cells?

  • Mechanistic Insight : Similar benzamides (e.g., INH1) disrupt spindle assembly checkpoints by inhibiting Hec1/Nek2 interactions, leading to mitotic arrest (GI₅₀ = 10–21 µM in breast cancer cells). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to kinases or DNA repair enzymes. Validate via co-immunoprecipitation and Western blotting for downstream targets (e.g., cyclin B1 degradation) .

Q. How can contradictions in reported biological activity data be resolved?

  • Analytical Approach :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-468) and protocols (MTT vs. SRB assays) to minimize variability .
  • Dose-Response Validation : Replicate studies across multiple labs with IC₅₀/EC₅₀ curves (GraphPad Prism).
  • Metabolite Screening : LC-MS/MS to identify active/inactive metabolites influencing potency discrepancies.

Q. What computational strategies predict the compound’s physicochemical and ADMET properties?

  • Tools :

  • LogP/Lipophilicity : SwissADME or MarvinSuite to estimate partition coefficients (critical for blood-brain barrier penetration).
  • Toxicity : ProTox-II for hepatotoxicity alerts; AMES test simulations for mutagenicity.
  • Solubility : COSMO-RS for aqueous solubility predictions, validated by shake-flask experiments .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the imidazole ring?

  • Crystallographic Analysis : High-resolution SC-XRD (≤0.8 Å) identifies proton positions and tautomer prevalence (e.g., 1H- vs. 3H-imidazole forms). SHELXL’s AFIX commands refine hydrogen atom positions, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions influencing tautomer stability .

Methodological Notes

  • Contradictions Addressed : Variability in biological assays (e.g., IC₅₀ ranges) necessitates replication and standardized protocols .
  • Advanced Techniques : Synchrotron XRD (e.g., APS Argonne) enhances data resolution for challenging crystals.

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